N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide
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Overview
Description
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a dichlorophenyl group, a thiazole ring, and a sulfanylacetamide moiety, making it a molecule of interest in various fields of scientific research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Sulfanylacetamide Moiety: This step involves the reaction of the thiazole derivative with 4-methylthiophenol and subsequent acylation to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the dichlorophenyl group, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) can be employed under appropriate conditions (solvent, temperature).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Potential use as an anti-inflammatory, analgesic, or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound is largely dependent on its interaction with biological targets. The thiazole ring and the dichlorophenyl group are known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanylacetamide moiety may also contribute to the compound’s ability to disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial agent with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal agent with a thiazole moiety.
Uniqueness
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities compared to other thiazole derivatives. Its dichlorophenyl group and sulfanylacetamide moiety are not commonly found together in similar compounds, potentially leading to unique interactions with biological targets.
Properties
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2OS2/c1-11-2-5-13(6-3-11)24-10-17(23)22-18-21-16(9-25-18)14-7-4-12(19)8-15(14)20/h2-9H,10H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UONQUOBPNVYJBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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